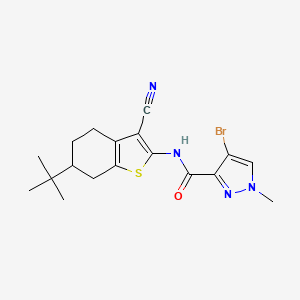![molecular formula C22H22N6O B10894657 N-(1-benzyl-1H-pyrazol-3-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10894657.png)
N-(1-benzyl-1H-pyrazol-3-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(1-BENZYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrazole ring, a cyclopropyl group, and a carboxamide group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-BENZYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the benzyl group, and the cyclization to form the pyrazolo[3,4-b]pyridine core. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts. The reaction conditions often involve elevated temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-BENZYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrazole ring, using reagents such as sodium hydride or lithium diisopropylamide (LDA)
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
N~4~-(1-BENZYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N4-(1-BENZYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to a therapeutic effect. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-pyrazole boronic acid pinacol ester: Similar structure with a boronic acid group.
N-(1-benzyl-4-piperidinyl)-4-(1H-pyrazol-1-yl)benzamide: Contains a piperidine ring instead of a cyclopropyl group.
4-Pyrazoleboronic acid pinacol ester: Similar pyrazole ring structure with a boronic acid group .
Uniqueness
N~4~-(1-BENZYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a benzyl group, a cyclopropyl group, and a pyrazolo[3,4-b]pyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C22H22N6O |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H22N6O/c1-14-20-17(12-18(16-8-9-16)23-21(20)27(2)25-14)22(29)24-19-10-11-28(26-19)13-15-6-4-3-5-7-15/h3-7,10-12,16H,8-9,13H2,1-2H3,(H,24,26,29) |
InChI Key |
UXNJIKXMWRESSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=C4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10894575.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea](/img/structure/B10894585.png)
![6-Amino-4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10894594.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanehydrazide](/img/structure/B10894602.png)
![4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone](/img/structure/B10894608.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894613.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894629.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B10894636.png)
![1-ethyl-3,5-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10894643.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10894644.png)

![(2Z,5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10894665.png)
![N-(4-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propanamide](/img/structure/B10894668.png)
![1-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-2,5-dione](/img/structure/B10894673.png)
